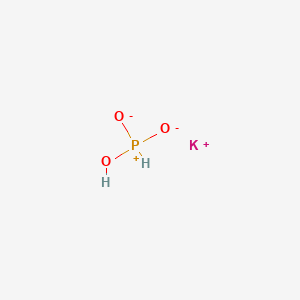
sulfuric acid;yttrium;octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium(III) sulfate octahydrate, with the chemical formula Y₂(SO₄)₃·8H₂O, is an inorganic compound that belongs to the family of rare earth metal sulfates. It is commonly found in its octahydrate form and is known for its high purity, often used in trace metal basis applications. This compound appears as a white solid and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium(III) sulfate octahydrate can be synthesized through the reaction of yttrium oxide (Y₂O₃), yttrium hydroxide (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃) with sulfuric acid (H₂SO₄). The general reaction is as follows :
[ 2Y(OH)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 6H₂O ]
This reaction involves dissolving the yttrium precursor in sulfuric acid, followed by crystallization to obtain the octahydrate form.
Industrial Production Methods
Industrial production of yttrium(III) sulfate octahydrate typically involves large-scale reactions using yttrium oxide and sulfuric acid. The reaction is carried out in reactors where temperature and concentration are carefully controlled to ensure high yield and purity. The resulting solution is then subjected to crystallization processes to obtain the octahydrate crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium(III) sulfate octahydrate primarily undergoes reactions typical of sulfate compounds, including:
Formation of double salts: It can react with alkali metal sulfates to form double salts such as MY(SO₄)₂ and M₃Y(SO₄)₃ (where M represents an alkali metal).
Hydrolysis: In aqueous solutions, it can undergo hydrolysis, especially under varying pH conditions.
Common Reagents and Conditions
Alkali metal sulfates: Used in the formation of double salts.
Water: Acts as a solvent and participates in hydrolysis reactions.
Major Products Formed
Double salts: Such as potassium yttrium sulfate (KY(SO₄)₂) and sodium yttrium sulfate (Na₃Y(SO₄)₃).
Hydrolyzed products: Depending on the pH, various hydrolyzed species can form.
Wissenschaftliche Forschungsanwendungen
Yttrium(III) sulfate octahydrate has a wide range of applications in scientific research and industry :
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of structural ceramics, optical glasses, and catalysts. It also finds applications in electrical components and photo-optical materials.
Wirkmechanismus
The mechanism of action of yttrium(III) sulfate octahydrate is largely dependent on its ability to form coordination complexes with other molecules. The yttrium ion (Y³⁺) can coordinate with various ligands, including water molecules and sulfate ions, forming stable complexes. These interactions are crucial in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(III) sulfate octahydrate (La₂(SO₄)₃·8H₂O)
- Cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O)
- Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O)
Uniqueness
Yttrium(III) sulfate octahydrate is unique due to its specific coordination environment and the stability of its octahydrate form. Unlike some other rare earth sulfates, yttrium(III) sulfate octahydrate forms highly stable complexes, making it particularly useful in applications requiring high purity and stability .
Eigenschaften
IUPAC Name |
sulfuric acid;yttrium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXOFUBWIXECMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Y].[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)





![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)



![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)



